SCH-1473759
Overview
Description
SCH-1473759 is a novel inhibitor of Aurora kinases, specifically targeting Aurora A and B kinases. Aurora kinases are serine/threonine kinases that play a crucial role in cell division by regulating the mitotic process. Overexpression of these kinases is often associated with various types of cancer, making them a significant target for cancer therapy .
Mechanism of Action
Target of Action
SCH-1473759, also known as 2-(Ethyl((5-((6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl)amino)isothiazol-3-yl)methyl)amino)-2-methylpropan-1-ol, is a novel Aurora inhibitor . The primary targets of this compound are the Aurora kinases, specifically Aurora A and B . These kinases are cell cycle-regulated serine/threonine kinases that play a crucial role in regulating mitosis . Aurora A and B kinases are frequently overexpressed in a wide range of human cancers .
Mode of Action
This compound interacts with its targets, the Aurora A and B kinases, by inhibiting their activity . This inhibition results in a disruption of the orderly progression of cells through mitosis . Specifically, Aurora A regulates centrosome maturation and microtubule nucleation, and it also phosphorylates proteins required for bipolar spindle assembly and mitotic entry .
Biochemical Pathways
The inhibition of Aurora kinases by this compound affects the mitotic spindle assembly pathway . This leads to a disruption in cell division and induces cell death . The compound has been found to cause a dose-dependent decrease in the levels of phosphorylated Histone H3 .
Pharmacokinetics
The compound has demonstrated potent mechanism-based activity .
Result of Action
This compound has been shown to be active against a large panel of tumor cell lines from different tissue origins and genetic backgrounds . Asynchronous cells require a 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth .
Action Environment
The efficacy of this compound has been shown to be enhanced in combination with taxanes and KSP inhibitors . It was found to be most efficacious when dosed 12 hours post-taxane treatment . This suggests that the timing of administration and the use of combination therapies can influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
SCH-1473759 directly binds to Aurora A and B with Kd values of 20 and 30 nM, respectively . It also inhibits the Src family of kinases (IC50 <10 nM), Chk1 (IC50 =13 nM), VEGFR2 (IC50 =1 nM), and IRAK4 (IC50 =37 nM) . It does not have significant activity (IC50 >1000 nM) against 34 other kinases representing different families of the kinome .
Cellular Effects
This compound has been found to be active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . Asynchronous cells require 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 N DNA content . This finding correlated with the ability of this compound to accelerate exit from mitosis in response to taxane- and KSP inhibitor-induced arrest .
Molecular Mechanism
This compound is a novel Aurora inhibitor with potent mechanism-based cell activity . The compound is active against a large panel of tumor cell lines from different tissue origin and genetic backgrounds . We found that asynchronous cells require 24-hour exposure to this compound to induce maximal endoreduplication and cell kill .
Temporal Effects in Laboratory Settings
Asynchronous cells require 24-hour exposure to this compound for maximal induction of >4 N DNA content and inhibition of cell growth . Following taxane- or KSP inhibitor-induced mitotic arrest, less than 4-hour exposure induced >4 N DNA content .
Dosage Effects in Animal Models
This compound at a low dose of 5 mg/kg (ip, bid) is well-tolerated in a continuous dosing schedule and shows 50% tumor growth inhibition (TGI) on day 16 . A higher dose of 10mg/kg (ip, bid) is well-tolerated in an intermittent schedule (5 days on, 5 days off) and gave 69% TGI on day 16 .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not mentioned in the available literature. As an Aurora kinase inhibitor, it is likely to interact with enzymes and cofactors involved in cell cycle regulation .
Preparation Methods
The synthesis of SCH-1473759 involves a series of chemical reactions designed to produce a compound with high specificity and potency against Aurora kinases. The synthetic route typically includes the formation of an imidazo[1,2-a]pyrazine core, which is a key structural component of the compound. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations occur efficiently . Industrial production methods for this compound would likely involve scaling up these synthetic routes while maintaining strict quality control to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
SCH-1473759 undergoes various chemical reactions, including binding to Aurora A and B kinases with high affinity. The compound has an IC50 value of 4 nM for Aurora A and 13 nM for Aurora B . It also inhibits other kinases such as the Src family of kinases, Chk1, VEGFR2, and IRAK4, although with varying degrees of potency . The major products formed from these reactions are typically the phosphorylated substrates of the kinases, which are involved in the regulation of cell division and growth .
Scientific Research Applications
It has demonstrated significant anti-tumor activity in various tumor cell lines and xenograft models . The compound is particularly effective when used in combination with other chemotherapeutic agents such as taxanes and KSP inhibitors . This combination therapy has shown enhanced efficacy in inducing cell death and inhibiting tumor growth . Additionally, SCH-1473759 has been used in research to study the role of Aurora kinases in cell division and cancer progression .
Comparison with Similar Compounds
SCH-1473759 is unique in its high specificity and potency against Aurora A and B kinases. Similar compounds include other Aurora kinase inhibitors such as VX-680, MLN8237, and AZD1152 . this compound has demonstrated enhanced efficacy in combination with taxanes and KSP inhibitors, making it a promising candidate for combination therapy in cancer treatment . The unique structural features of this compound, such as its imidazo[1,2-a]pyrazine core, contribute to its high binding affinity and specificity for Aurora kinases .
Properties
IUPAC Name |
2-[ethyl-[[5-[[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino]-1,2-thiazol-3-yl]methyl]amino]-2-methylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8OS/c1-5-27(20(3,4)12-29)11-15-6-17(30-26-15)25-18-19-21-9-16(14-7-22-23-8-14)28(19)10-13(2)24-18/h6-10,29H,5,11-12H2,1-4H3,(H,22,23)(H,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGZQGXELRMGES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=NSC(=C1)NC2=NC(=CN3C2=NC=C3C4=CNN=C4)C)C(C)(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648851 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094069-99-4 | |
Record name | 2-{Ethyl[(5-{[6-methyl-3-(1H-pyrazol-4-yl)imidazo[1,2-a]pyrazin-8-yl]amino}-1,2-thiazol-3-yl)methyl]amino}-2-methylpropan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648851 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.